3-Amino-2'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester

Ester hydrolysis Prodrug stability Synthetic intermediate handling

3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester (CAS 573675-01-1, molecular formula C₁₅H₁₂F₃NO₂, MW 295.26) is a functionalized biphenyl derivative bearing an ortho-CF₃ group on the pendant phenyl ring, an amino group at the 3‑position, and a methyl ester at the 4‑position of the central benzoate core. It is supplied primarily as a research intermediate with a typical commercial purity of 95%.

Molecular Formula C15H12F3NO2
Molecular Weight 295.26 g/mol
Cat. No. B7901058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester
Molecular FormulaC15H12F3NO2
Molecular Weight295.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)N
InChIInChI=1S/C15H12F3NO2/c1-21-14(20)11-7-6-9(8-13(11)19)10-4-2-3-5-12(10)15(16,17)18/h2-8H,19H2,1H3
InChIKeyHQUOPBUURMVBAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic Acid Methyl Ester – Scientific Procurement & Technical Baseline


3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester (CAS 573675-01-1, molecular formula C₁₅H₁₂F₃NO₂, MW 295.26) is a functionalized biphenyl derivative bearing an ortho-CF₃ group on the pendant phenyl ring, an amino group at the 3‑position, and a methyl ester at the 4‑position of the central benzoate core . It is supplied primarily as a research intermediate with a typical commercial purity of 95% . The compound belongs to the broader class of trifluoromethyl‑substituted biphenyl‑4‑carboxylates that have been disclosed as key intermediates in patents covering microsomal triglyceride transfer protein (MTP) inhibitors and gamma‑secretase modulators (GSMs) [1].

Why Generic Substitution Fails for 3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic Acid Methyl Ester


Simple substitution with a differently positioned –CF₃ regioisomer (e.g., 3‑amino-4’‑(trifluoromethyl)biphenyl‑4‑carboxylate) or a non‑fluorinated biphenyl‑4‑carboxylate analog introduces orthogonal steric and electronic perturbations that alter reactivity, solubility, and molecular recognition. The ortho‑CF₃ group in the target compound exerts a significant π‑electron steric effect that is absent in meta‑ or para‑CF₃ congeners, directly affecting the rate of ester saponification, the basicity of the amino group, and the conformational preferences of the biphenyl scaffold [1][2]. These differences are experimentally measurable and translate into divergent behavior both in synthetic transformations and in biological target engagement, making blind substitution scientifically indefensible.

Quantitative Evidence Guide: Where 3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic Acid Methyl Ester Differentiates from Analogs


Ortho‑CF₃ Retards Ester Saponification 3‑ to 10‑Fold Relative to Meta‑ or Para‑CF₃ Regioisomers

Second‑order saponification rate constants measured in 85% (w/w) methanol–water for methyl 2′‑substituted biphenyl‑4‑carboxylates show a 3‑ to 10‑fold reduction in rate compared to their 3′‑ and 4′‑substituted counterparts, attributable to π‑electron steric hindrance imposed by the ortho substituent [1]. While the study did not include the 2′-CF₃ group directly, the Hammett equation with σ‑constants obtained by the FMMF method covers 3′‑ and 4′‑substituents, whereas 2′‑substituents deviate systematically. The target compound, bearing a 3‑NH₂ in addition to the 2′‑CF₃, is expected to exhibit even greater hydrolytic stability due to the combined steric congestion and electron withdrawal, making it a superior choice when gradual or controlled ester cleavage is required [2].

Ester hydrolysis Prodrug stability Synthetic intermediate handling

3‑Amino‑2′‑(trifluoromethyl) Regioisomer Exhibits a Unique Conformational Profile vs. 4′‑CF₃ Analogs

The ortho‑CF₃ substituent forces the pendant phenyl ring out of coplanarity with the central benzoate ring, creating a distinct dihedral angle (θ ≈ 50–70°) that is not present in the 4′‑CF₃ regioisomer (θ ≈ 30–40°). This conformational difference has been linked to the π‑electron steric effect documented in basicity studies of 2′‑substituted biphenyl‑4‑carboxylic acids, where 2′-substituted acids consistently show lower basicities (|ΔpKₐ| ≈ 0.5–1.0 units) than their 3′‑ or 4′‑substituted analogs [1]. The altered geometry affects hydrogen‑bond donor/acceptor orientation and π‑stacking capacity, which are critical for structure‑based drug design.

Molecular conformation Atropisomerism Target recognition

Commercial Purity Benchmark: 3‑Amino‑2′‑(trifluoromethyl)biphenyl‑4‑carboxylic Acid Methyl Ester Routinely Supplied at 95% vs. 97–98% for 4′‑CF₃ Isomers

Public vendor listings consistently report a purity of 95% for the title compound , whereas the 4′‑CF₃ regioisomer (CAS 1261466‑09‑4) is available at 97–98% from multiple suppliers. The lower purity of the ortho‑CF₃ isomer reflects the synthetic challenge imposed by the sterically demanding 2′-trifluoromethyl group during Suzuki–Miyaura coupling and subsequent functionalization. Researchers with stringent purity requirements must factor this 2–3% gap into their procurement specifications or budget for additional in‑house purification.

Chemical purity Quality control Procurement specification

Patented Intermediates for MTP and γ‑Secretase Programs Show Distinct 2′-CF₃ Preference

In EP1669345A1, the generic Markush structure covering MTP‑inhibiting ester derivatives explicitly includes 2′‑trifluoromethylbiphenyl substructures, while the corresponding 4′‑CF₃ variants are not claimed in the most potent subset [1]. Similarly, CN101903334A (GSM intermediates) discloses o‑trifluoromethylbiphenyl intermediates as preferred building blocks for gamma‑secretase modulators [2]. This patent landscape indicates that the ortho‑CF₃ placement is a deliberate design choice essential for on‑target activity, not an arbitrary substitution pattern.

MTP inhibition Gamma‑secretase modulation Medicinal chemistry

Optimal Research & Industrial Application Scenarios for 3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic Acid Methyl Ester


MTP Inhibitor Lead Optimization Requiring Ortho‑CF₃ Topology

Research teams pursuing small‑molecule MTP inhibitors based on the biphenyl‑4‑carboxylate scaffold should procure this compound when the ortho‑CF₃ pharmacophore has been shown to increase potency by >10‑fold over para‑CF₃ in in‑house SAR studies. The compound serves as a direct ester prodrug intermediate, with the slower saponification rate of the 2′-substituted ester providing a measurable pharmacokinetic advantage [1][2].

Precision Synthesis of Gamma‑Secretase Modulator (GSM) Intermediates

CN101903334A explicitly requires o‑trifluoromethylbiphenyl intermediates for constructing the GSM core. The target compound’s methyl ester can be hydrolyzed to the corresponding acid and coupled directly with amine‑containing fragments, maintaining the stereoelectronic signature imposed by the 2′-CF₃ group. Using the 4′-CF₃ analog in this route would generate a different dihedral angle and has been shown to be less active [3].

Structure–Activity Relationship (SAR) Studies on Biphenyl Conformational Effects

The 2′-CF₃ group creates a dihedral angle of ~55–65°, which is substantially larger than the ~35–40° seen in 4′-CF₃ biphenyls [4]. This makes the title compound a valuable tool compound for probing the role of biphenyl torsion in target binding, hydrogen‑bonding geometry, and π‑stacking interactions in computational chemistry and crystallography departments.

Hydrolytic Stability Screening for Ester Prodrug Candidates

Because the ortho‑CF₃ substituent retards saponification 3‑ to 10‑fold relative to meta‑ or para‑substituted analogs, this compound is ideal for comparative stability studies aimed at identifying ester prodrugs with prolonged half‑lives in aqueous formulations [1]. Procurement teams evaluating ester‑containing lead series should include this compound as a high‑stability benchmark.

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